2-Amino-1-phenylbutan-1-one
Overview
Description
2-Amino-1-phenylbutan-1-one is an organic compound with the molecular formula C10H13NO It is characterized by the presence of an amino group attached to a phenyl-substituted butanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-phenylbutan-1-one can be achieved through several methods. One common approach involves the reaction of phenylacetone with ammonia and a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, yielding the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-1-phenylbutan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-Amino-1-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-phenylbutane: Similar in structure but lacks the ketone group.
1-Phenyl-2-butanone: Contains a ketone group but lacks the amino group.
2-Amino-1-phenylpropan-1-one: Similar structure with a different alkyl chain length.
Uniqueness
2-Amino-1-phenylbutan-1-one is unique due to the presence of both an amino group and a phenyl-substituted butanone structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
Overview
2-Amino-1-phenylbutan-1-one, also known as phenylbutanone or by its chemical name, is an organic compound characterized by the molecular formula . Its structure includes an amino group attached to a phenyl-substituted butanone, which imparts significant biological activity and makes it a subject of interest in medicinal chemistry and pharmacology. This compound is notable for its potential interactions with neurotransmitter systems, particularly dopamine and norepinephrine, which are crucial in various physiological processes.
The synthesis of this compound can be achieved through several methods, including:
- Reaction with Phenylacetone : One common approach involves the reaction of phenylacetone with ammonia in the presence of reducing agents such as sodium borohydride.
- Industrial Production : In industrial settings, optimized conditions are used to maximize yield and purity, often involving crystallization and purification steps.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Neurotransmitter Modulation : The compound can bind to dopamine and norepinephrine transporters, modulating neurotransmitter levels in the brain. This mechanism suggests potential applications in treating conditions related to neurotransmitter dysregulation, such as depression and ADHD.
Table 1: Comparison of Biological Activity with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Amino group + phenyl-substituted butanone | Modulates neurotransmitter systems |
2-Amino-3-methyl-1-phenylbutan-1-one | Methyl group on butane chain | Increased steric hindrance |
2-Amino-1-phenybutane | Lacks ketone functionality | Simpler structure, less reactivity |
3-Amino-1-phenylbutane | Amino group at different position | Alters potential biological interactions |
2-Amino-3-methylpropan-1-one | Shorter carbon chain | Different reactivity profile |
Biological Activity Studies
Research studies have focused on the biological activity of this compound, revealing its potential therapeutic applications:
- Neuropharmacological Studies : Investigations into its effects on neurotransmitter systems have shown that it may enhance dopaminergic signaling, which could be beneficial in treating neurological disorders.
- Case Studies : Preliminary clinical studies have suggested that compounds similar to this compound may exhibit stimulant properties, leading to interest in their use for conditions like ADHD and narcolepsy.
- In Vitro Assays : Various assays conducted using cell lines have demonstrated that this compound can influence cellular processes, such as apoptosis and cell proliferation, indicating its potential as a therapeutic agent .
Properties
IUPAC Name |
2-amino-1-phenylbutan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBYDSJVZCGXOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90509330, DTXSID201310832 | |
Record name | 2-Amino-1-phenylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90509330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-1-phenyl-1-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201310832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67323-52-8, 2034-40-4 | |
Record name | 2-Amino-1-phenyl-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67323-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-1-phenyl-1-butanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067323528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-1-phenylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90509330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-1-phenyl-1-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201310832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINO-1-PHENYL-1-BUTANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PC87ZB4ELT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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